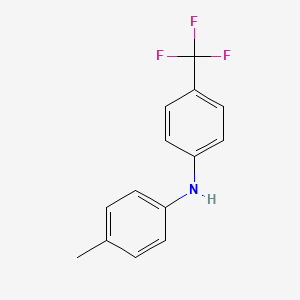
4-methyl-N-(4-(trifluoromethyl)phenyl)aniline
Cat. No. B8746806
Key on ui cas rn:
88429-26-9
M. Wt: 251.25 g/mol
InChI Key: LTJDIOHQFOHZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Procedure details


These solutions were added to a 384-
well source plate (80 µL per well). The Mosquito HTS liquid handling robot was used to dose
each of these solutions (200 nL each) into a 1536-well plate.






Name
AdBrettPhos
Quantity
10 nmol
Type
catalyst
Reaction Step Four




Yield
33.30842%
Identifiers


|
NAME
|
Buckwald-Hartwig amination
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 nmol
|
|
Type
|
reagent
|
|
Smiles
|
Cc1cc(C)on1
|
|
Name
|
|
|
Quantity
|
0.2 μL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Details
Addition Order |
1 |
Step Two
|
Name
|
|
|
Quantity
|
100 nmol
|
|
Type
|
limiting reactant
|
|
Smiles
|
FC(F)(F)c1ccc(Br)cc1
|
|
Name
|
|
|
Quantity
|
0.2 μL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Details
Addition Order |
1 |
Step Three
Step Four
|
Name
|
AdBrettPhos
|
|
Quantity
|
10 nmol
|
|
Type
|
catalyst
|
|
Smiles
|
COc1ccc(OC)c(P(C23CC4CC(CC(C4)C2)C3)(C23CC4CC(CC(C4)C2)C3)->[Pd]2(OS(=O)(=O)C(F)(F)F)<-Nc3ccccc3-c3ccccc32)c1-c1c(C(C)C)cc(C(C)C)cc1C(C)C
|
|
Name
|
|
|
Quantity
|
0.2 μL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Details
Addition Order |
1 |
Step Five
|
Name
|
|
|
Quantity
|
100 nmol
|
|
Type
|
limiting reactant
|
|
Smiles
|
Cc1ccc(N)cc1
|
|
Name
|
|
|
Quantity
|
0.2 μL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Details
Addition Order |
1 |
Setup


Vessel
|
Control Type
|
WELL_PLATE
|
|
Setpoint
|
12.5 μL
|
|
Details
|
Corning 1536-well plates (Corning Echo qualified, Cat. No. 3730, Cyclic OlefinCopolymer
COC, 12.5 µL-wells, flat bottom, clear)
|
|
Material
|
PLASTIC: Cyclic Olefin Copolymer (COC)
|
|
Attachments
|
CUSTOM: perfluoroalkoxy alkane (PFA) mat (Analytical Sales, Cat. No. 96981)
CUSTOM: silicon rubber mat (Analytical Sales, Cat. No. 96982)
CUSTOM: clamp (Arctic White, Cat. No. AWSC-051001)
|
Environment
|
Type
|
GLOVE_BOX
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Pressure
|
Control Type
|
SEALED
|
|
Details
|
Upon dosing, the 1536-well plates were covered by a perfluoroalkoxy alkane (PFA) mat
(Analytical Sales, Cat. No. 96981), followed by a silicon rubber mat (Analytical Sales, Cat. No.
96982) and then secured with a clamp (Arctic White, Cat. No. AWSC-051001)
|
|
Atmosphere
|
NITROGEN: MBraun glovebox operating with a constant N2 purge (oxygen typically < 5 ppm)
|
Measurements
| Type | Time | Pressure |
|---|
Other
Workups


ADDITION
|
Type
|
ADDITION
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cc1ccc(Nc2ccc(C(F)(F)F)cc2)cc1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD | 33.30842% | UPLC |
Analyses
LC
|
Type
|
LC
|
|
Details
|
Reactions were analyzed using a Waters Acquity UPLC. Column: Acquity UPLC BEH C18 1.7 µm 2.1 x 50 mm (Part No. 186002350), pH 3.5 Stock Solution: 12.6 g ammonium formate + 7.9 mL formic acid to 1 L water, Mobile Phase A: 40 mL pH 3.5 stock solution + 3960 mL Water, Mobile Phase B: 40 mL pH 3.5 stock solution + 360 mL Water + 3600 mL MeCN, Strong Wash: 300 mL IPA + 693 mL MeCN + 7 mL pH 3.5 stock solution, Weak Wash: 99 mL MeCN + 891 mL Water + 10 mL pH 3.5 stock solution. The instrument was equipped with an SQD detector with electrospray S4 ionization (ESI) source in the positive mode. High throughput data analysis was performed using Virscidian Analytical Studio software.
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
